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molecular formula C15H13N B1203069 1-benzyl-1H-indole CAS No. 3377-71-7

1-benzyl-1H-indole

Cat. No. B1203069
M. Wt: 207.27 g/mol
InChI Key: NJZQOCCEDXRQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06972336B2

Procedure details

To a mixture of indole (234 mg, 2.0 mmol), DBC (726 mg, 3.0 mmol), DABCO (67.2 mg, 0.6 mmol) and TBAC (556 mg, 2.0 mmol) is added DMA (4 mL). The resulting solution is heated at 135° C. for 2 h. The reaction mixture is cooled to RT and diluted with EtOAc (50 mL) and H2O (50 mL). The two layers are separated and the aqueous layer is back extracted with EtOAc (50 mL). The combined organic layers are washed with brine and dried over anhydrous Na2SO4. The mixture is filtered and concentrated under vacuum. The crude residue is purified with Biotage Flash Chromatography unit on 40 s cartridge eluting with hexane:CH2Cl2=19:1 solvent mixture to afford 1-benzylindole (about 331.2 mg, 80%) as a white solid: mp 43° C.; 1H NMR (CDCl3) δ7.38 (m, 9H), 6.73 (d, 1H), 5.48 (s, 2H); 13C NMR (CDCl3) δ137.5, 136.3, 128.7, 128.2, 127.6, 126.7, 121.6, 120.9, 119.5, 109.7, 101.6, 50.0; MS m/z 207.1043 [M+1]+.
Quantity
234 mg
Type
reactant
Reaction Step One
Name
Quantity
67.2 mg
Type
reactant
Reaction Step One
Name
Quantity
556 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
N1[C:9]2[C:4](=C[CH:6]=[CH:7][CH:8]=2)C=C1.[CH2:10]1N2[CH2:16][CH2:17][N:12]([CH2:13][CH2:14]2)[CH2:11]1.[CH3:18][C:19](N(C)C)=O.[CH3:24][CH2:25]OC(C)=O>CCCC[N+](CCCC)(CCCC)CCCC.[Cl-].O>[CH2:13]([N:12]1[C:11]2[C:24](=[CH:25][CH:19]=[CH:18][CH:10]=2)[CH:16]=[CH:17]1)[C:14]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
234 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
67.2 mg
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
556 mg
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Cl-]
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to RT
CUSTOM
Type
CUSTOM
Details
The two layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is back extracted with EtOAc (50 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue is purified with Biotage Flash Chromatography unit on 40 s cartridge
Duration
40 s
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 331.2 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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